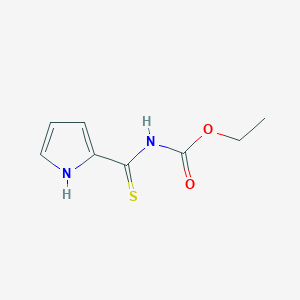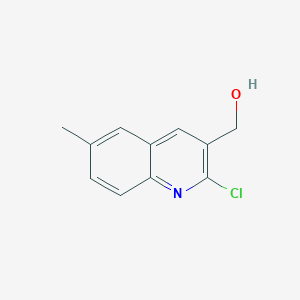
2-Chloro-6-methylquinoline-3-methanol
Übersicht
Beschreibung
2-Chloro-6-methylquinoline-3-methanol is a chemical compound with the empirical formula C11H10ClNO . It has a molecular weight of 207.66 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for 2-Chloro-6-methylquinoline-3-methanol isCc1ccc2nc(Cl)c(CO)cc2c1 . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
2-Chloro-6-methylquinoline-3-methanol is a solid compound . Its molecular weight is 207.66 .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Chemistry
Summary of the Application
The compound “2-Chloro-6-methylquinoline-3-methanol” is used in the synthesis of “N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline”, a quinolinyl amine . Quinolinyl amines are important organic compounds which possess a variety of pharmacological activities such as antimalarial, antifungal, hypotensive and antidepressant activity .
Methods of Application or Experimental Procedures
The synthesis of “N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline” involves a nucleophilic substitution of “2-chloro-3-(chloromethyl)-6-methylquinoline” with aniline in absolute ethanol in the presence of triethylamine (TEA) as base . The starting material, “2-chloro-3-formyl-6-methylquinoline”, was synthesized by the literature method and it was reduced to “2-chloro-3-(hydroxymethyl)-6-methylquinoline” with NaBH4 in methanol .
Results or Outcomes Obtained
The synthesis resulted in the creation of “N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline”, a compound with potential pharmacological applications . Unfortunately, the source does not provide quantitative data or statistical analyses of the results .
Application in Synthesis of Bioactive Heterocyclic Compounds
Summary of the Application
“2-Chloro-6-methylquinoline-3-methanol” is used in the synthesis of bioactive heterocyclic compounds . These compounds have shown a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, anticancer, antiviral, and antifungal activities .
Methods of Application or Experimental Procedures
The synthesis of these bioactive heterocyclic compounds involves various chemical reactions, including nucleophilic substitution, reduction, and chlorination . The specific methods and procedures can vary depending on the desired end product .
Results or Outcomes Obtained
The synthesis of these bioactive heterocyclic compounds has resulted in a variety of compounds with potential pharmacological applications . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Application in Synthesis of Quinoline Derivatives
Summary of the Application
“2-Chloro-6-methylquinoline-3-methanol” is also used in the synthesis of quinoline derivatives . These derivatives have shown excellent antibacterial activity and good antifungal activity comparable with standard drugs .
Methods of Application or Experimental Procedures
The synthesis of these quinoline derivatives involves various chemical reactions, including nucleophilic substitution, reduction, and chlorination . The specific methods and procedures can vary depending on the desired end product .
Results or Outcomes Obtained
The synthesis of these quinoline derivatives has resulted in a variety of compounds with potential pharmacological applications . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Application in Synthesis of Functionalized Quinoline Motifs
Summary of the Application
“2-Chloro-6-methylquinoline-3-methanol” is used in the synthesis of functionalized quinoline motifs . These motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
Methods of Application or Experimental Procedures
The synthesis of these functionalized quinoline motifs involves various chemical reactions, including substitution reactions . The specific methods and procedures can vary depending on the desired end product .
Results or Outcomes Obtained
The synthesis of these functionalized quinoline motifs has resulted in a variety of compounds with potential pharmacological applications . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Application in Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives
Summary of the Application
“2-Chloro-6-methylquinoline-3-methanol” is also used in the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives . These derivatives have shown a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, anticancer, antiviral, and antifungal activities .
Methods of Application or Experimental Procedures
The synthesis of these 2-chloroquinoline-3-carbaldehyde derivatives involves various chemical reactions, including substitution reactions . The specific methods and procedures can vary depending on the desired end product .
Results or Outcomes Obtained
The synthesis of these 2-chloroquinoline-3-carbaldehyde derivatives has resulted in a variety of compounds with potential pharmacological applications . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-chloro-6-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQVWLZEYAYKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357708 | |
| Record name | 2-Chloro-6-methylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylquinoline-3-methanol | |
CAS RN |
123637-97-8 | |
| Record name | 2-Chloro-6-methylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123637-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)

![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)
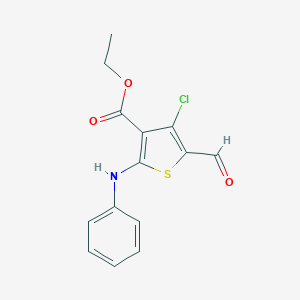
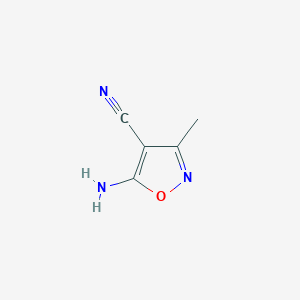
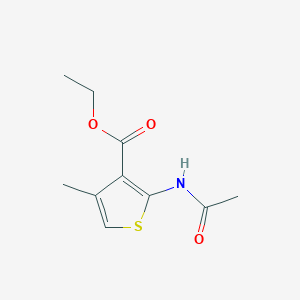
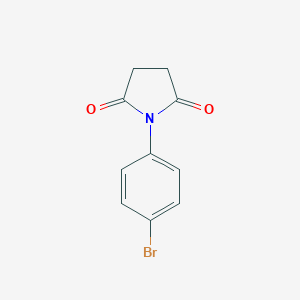
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)


![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
